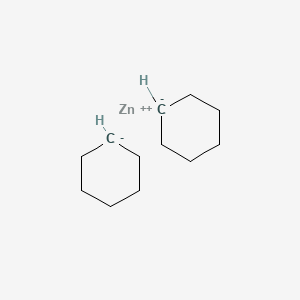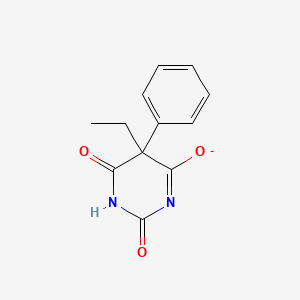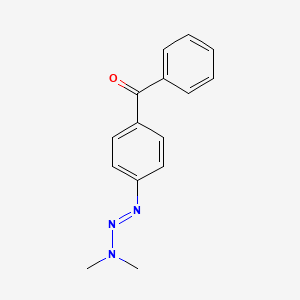
1-(p-Benzoylphenyl)-3,3-dimethyltriazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(p-Benzoylphenyl)-3,3-dimethyltriazene is an organic compound that belongs to the class of triazenes Triazenes are characterized by the presence of a diazo group (N=N) connected to an amine group (NH) This compound is notable for its unique structure, which includes a benzoyl group attached to a phenyl ring, further connected to a triazene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Benzoylphenyl)-3,3-dimethyltriazene typically involves the reaction of p-benzoylphenylhydrazine with dimethylamine in the presence of a suitable oxidizing agent. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Oxidizing Agent: Hydrogen peroxide or sodium hypochlorite can be used as oxidizing agents to facilitate the formation of the triazene group.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
1-(p-Benzoylphenyl)-3,3-dimethyltriazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the triazene group into an amine group.
Substitution: The benzoyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to corresponding amines.
Substitution: Formation of substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
1-(p-Benzoylphenyl)-3,3-dimethyltriazene has diverse applications in scientific research:
Chemistry: Used as a photoreactive probe to study molecular interactions and reaction mechanisms.
Biology: Incorporated into proteins to analyze protein-protein interactions through photocrosslinking techniques.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialized materials and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-(p-Benzoylphenyl)-3,3-dimethyltriazene involves its ability to form covalent bonds with nearby molecules upon activation by light or chemical reagents. This photoreactive property allows it to crosslink with proteins or other biomolecules, making it a valuable tool for studying molecular interactions. The benzoyl group plays a crucial role in facilitating these interactions by providing a reactive site for covalent bonding.
Comparación Con Compuestos Similares
Similar Compounds
p-Benzoyl-L-phenylalanine: A photoreactive derivative of phenylalanine used in similar applications for protein crosslinking.
Phenyl azide: Another photoreactive compound used in click chemistry and protein labeling.
Uniqueness
1-(p-Benzoylphenyl)-3,3-dimethyltriazene is unique due to its triazene moiety, which imparts distinct chemical reactivity compared to other photoreactive compounds. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a versatile and valuable compound in scientific research.
Propiedades
Número CAS |
28226-01-9 |
|---|---|
Fórmula molecular |
C15H15N3O |
Peso molecular |
253.30 g/mol |
Nombre IUPAC |
[4-(dimethylaminodiazenyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C15H15N3O/c1-18(2)17-16-14-10-8-13(9-11-14)15(19)12-6-4-3-5-7-12/h3-11H,1-2H3 |
Clave InChI |
JCUWPEIPTCHCJW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)N=NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


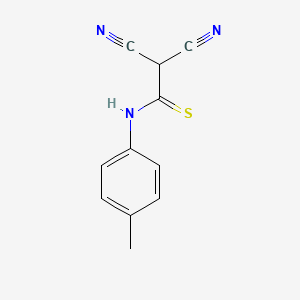
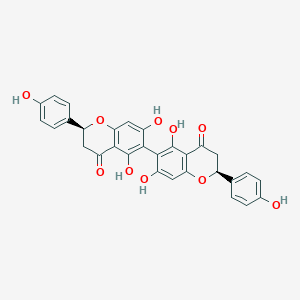

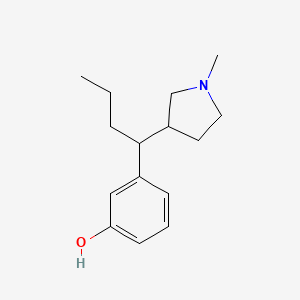
![2-Methyl-3-methylidene-2,3,6,7-tetrahydropyrrolo[1,2-A]pyrazine-1,4-dione](/img/structure/B13792373.png)

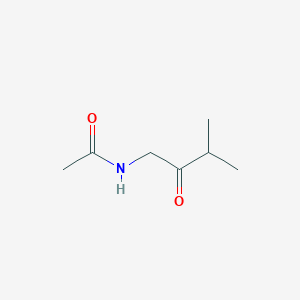
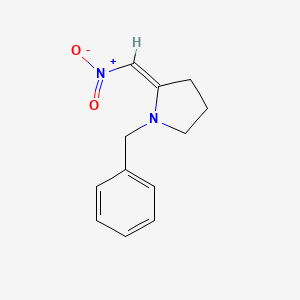
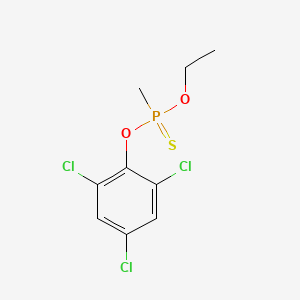

![[2-Chloro-3-(4-prop-2-enylpiperazin-1-yl)phenyl] methanesulfonate](/img/structure/B13792409.png)
